molecular formula C7H18ClNO2 B6264410 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride CAS No. 1803586-58-4

2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride

Cat. No. B6264410
CAS RN: 1803586-58-4
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride, also known as 2-MAM-HCl, is an organic compound belonging to the class of tertiary amines. It is a white crystalline solid, slightly soluble in water and miscible with organic solvents. 2-MAM-HCl is a chiral compound, meaning that it can exist in two different forms, either as the (R)-enantiomer or the (S)-enantiomer. 2-MAM-HCl has a wide range of applications in scientific research and is used as an intermediate in organic synthesis.

Scientific Research Applications

2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride is used in a variety of scientific research applications. It is used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as norepinephrine and serotonin. It is also used to study the effects of drugs on the brain, as it has been shown to produce effects similar to those of amphetamine. In addition, 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride has been used to study the effects of stress on the brain, as well as the effects of drugs on memory and learning.

Mechanism of Action

2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride acts primarily by inhibiting the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as norepinephrine and serotonin. By inhibiting this enzyme, 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride increases the levels of these neurotransmitters in the brain, resulting in increased alertness, energy, and focus. In addition, 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride has been shown to increase the release of dopamine, which can lead to feelings of pleasure and reward.
Biochemical and Physiological Effects
2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride has a variety of biochemical and physiological effects. It can increase alertness, energy, and focus, as well as reduce fatigue and improve mood. It can also increase the release of dopamine, resulting in feelings of pleasure and reward. In addition, 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride has been shown to increase the levels of norepinephrine and serotonin in the brain, resulting in improved memory and learning.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is readily available. In addition, it is a chiral compound, meaning that it can exist in two different forms, either as the (R)-enantiomer or the (S)-enantiomer. This allows for more precise control over the effects of the compound. However, 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride can be toxic in large doses and should be handled with care.

Future Directions

There are many potential future directions for research involving 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride. For example, further research could be conducted to explore the effects of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride on the brain and its potential therapeutic applications. In addition, research could be conducted to explore the effects of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride on other neurotransmitters, such as dopamine and glutamate. Other potential future directions include exploring the effects of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride on various diseases and disorders, as well as exploring the potential for its use in drug delivery systems.

Synthesis Methods

2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride can be synthesized in several different ways. The most common method is the reaction of methylamine with 2-chloropropane in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of the two enantiomers of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride, which can then be separated by chromatography. Another method involves the reaction of methylamine with propan-2-ol in the presence of a base, such as potassium carbonate. This reaction also produces a mixture of the two enantiomers, which can then be separated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride involves the reaction of 2-(methylamino)propan-1-ol with propan-2-ol and hydrochloric acid.", "Starting Materials": [ "2-(methylamino)propan-1-ol", "propan-2-ol", "hydrochloric acid" ], "Reaction": [ "Add 2-(methylamino)propan-1-ol to a reaction flask", "Add propan-2-ol to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from a suitable solvent to obtain the final product, 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride" ] }

CAS RN

1803586-58-4

Product Name

2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride

Molecular Formula

C7H18ClNO2

Molecular Weight

183.7

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.